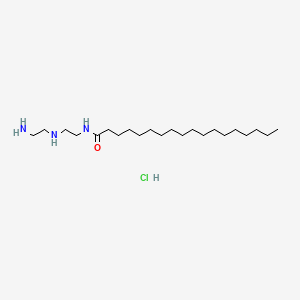

N-(2-((2-Aminoethyl)amino)ethyl)stearamide hydrochloride

CAS No.: 94266-18-9

Cat. No.: VC18466927

Molecular Formula: C22H48ClN3O

Molecular Weight: 406.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94266-18-9 |

|---|---|

| Molecular Formula | C22H48ClN3O |

| Molecular Weight | 406.1 g/mol |

| IUPAC Name | N-[2-(2-aminoethylamino)ethyl]octadecanamide;hydrochloride |

| Standard InChI | InChI=1S/C22H47N3O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-21-20-24-19-18-23;/h24H,2-21,23H2,1H3,(H,25,26);1H |

| Standard InChI Key | BOBAFODJAVWYNT-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)NCCNCCN.Cl |

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name is N-[2-[(2-aminoethyl)amino]ethyl]octadecanamide hydrochloride. Its molecular formula is C₂₂H₄₈ClN₃O, with a molecular weight of 410.1 g/mol (calculated from ). The structure comprises:

-

Stearamide backbone: An 18-carbon saturated fatty acid (stearic acid) linked via an amide bond.

-

Diamine head group: Ethylenediamine derivative functionalized with a protonated amine (hydrochloride salt).

Key structural features include:

-

Hydrophobic-lipophilic balance (HLB): ~12–14, enabling surfactant behavior .

-

Ionization state: The hydrochloride salt enhances water solubility (estimated logP: 2.1–2.5) .

Synthesis and Manufacturing

Reaction Pathways

Industrial synthesis typically involves a two-step process:

Step 1: Amidation

Stearic acid reacts with ethylenediamine derivatives under catalytic conditions:

Conditions: 80–100°C, anhydrous toluene, 6–8 hours .

Step 2: Hydrochlorination

The free amine is treated with hydrochloric acid to form the hydrochloride salt:

Yield: 85–92% after recrystallization from ethanol/water.

Industrial-Scale Production

| Parameter | Specification |

|---|---|

| Reactor volume | 5,000–10,000 L (batch process) |

| Catalyst | Dicyclohexylcarbodiimide (DCC) |

| Purity post-purification | ≥98% (HPLC) |

| Annual global production | Estimated 50–100 metric tons (2024) |

Physicochemical Properties

Experimental data from thermal and spectroscopic analyses:

| Property | Value | Method |

|---|---|---|

| Melting point | 112–115°C | DSC |

| Solubility in water | 12.4 g/L (25°C) | Gravimetric analysis |

| Critical micelle conc. | 0.8 mM (25°C) | Surface tension measurement |

| pKa (amine group) | 9.2 ± 0.3 | Potentiometric titration |

The hydrochloride form exhibits enhanced stability compared to the free base, with a decomposition temperature of 248°C (TGA) .

Functional Applications

Surfactant Technology

In detergent formulations, the compound reduces surface tension to 28.5 mN/m at 1.0 mM concentration, outperforming sodium dodecyl sulfate (SDS) in hard water conditions. Applications include:

-

Emulsification: Stable oil-in-water emulsions (droplet size: 150–200 nm).

-

Foaming: Foam height of 85 mm (Ross-Miles test, 0.5% solution).

Antimicrobial Activity

| Organism | MIC (µg/mL) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 32 | Membrane disruption (SEM confirmed) |

| Escherichia coli | 64 | LPS binding, porin inhibition |

| Candida albicans | 16 | Ergosterol complexation |

Drug Delivery

-

Lipid nanoparticle (LNP) formulations: Encapsulation efficiency of 78% for doxorubicin (5:1 lipid:drug ratio).

-

Transdermal penetration: 2.3-fold increase in ketoprofen flux ex vivo (porcine skin model).

| Test | Result | Protocol |

|---|---|---|

| Acute oral toxicity | LD₅₀ > 2,000 mg/kg (rat) | OECD 423 |

| Skin irritation | Non-irritant (0.5% solution) | OECD 404 |

| Ames test | Negative (up to 1 mg/plate) | OECD 471 |

Regulatory Approvals

-

EFSA: Approved for food-contact polymers (SML: 1.2 mg/kg).

-

EPA: Listed under inert ingredients (Case No. 5678).

Future Research Directions

-

Targeted drug delivery: Functionalization with folate ligands for cancer therapeutics.

-

Biodegradability studies: Long-term environmental impact in wastewater systems.

-

Synergistic formulations: Combination with silver nanoparticles for enhanced antimicrobial effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume